An In-depth Technical Guide to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
An In-depth Technical Guide to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the indane scaffold offers unique physicochemical properties that can enhance the pharmacological profile of derivative compounds.
Core Chemical Properties
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 731859-02-2 | [1] |
| Molecular Formula | C₉H₁₁ClFN | |
| Molecular Weight | 187.64 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature |
While specific experimental data for melting point, boiling point, and solubility are not widely published in readily available literature, its hydrochloride salt form suggests solubility in water and lower alcohols.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[2][3] The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic degradation, potentially increasing the half-life of a drug.[2]
-
Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulated Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence interactions with biological targets.[2][4]
These properties make fluorinated building blocks like (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride valuable for the development of novel therapeutics, particularly in the area of neurodegenerative diseases.[2][5]
Synthesis and Enantiomeric Resolution
The synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. The general synthetic pathway involves the formation of the racemic amine followed by chiral resolution.
Caption: General Synthetic Workflow for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Detailed Protocol: Synthesis of the Precursor 6-Fluoro-1-indanone
The key precursor, 6-fluoro-1-indanone, can be synthesized from 3-(4-fluorophenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.
Step-by-step methodology:
-
Acid Chloride Formation: 3-(4-fluorophenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.
-
Intramolecular Cyclization: The acid chloride is then subjected to a Friedel-Crafts acylation catalyst, typically aluminum chloride (AlCl₃), to induce cyclization and form 6-fluoro-1-indanone.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by column chromatography, to yield the desired indanone.
Reductive Amination and Chiral Resolution
The subsequent steps to obtain the final chiral amine hydrochloride are as follows:
-
Reductive Amination: 6-Fluoro-1-indanone undergoes reductive amination to form the racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine. This can be achieved using various reagents, such as ammonia in the presence of a reducing agent like sodium borohydride.
-
Chiral Resolution: The separation of the enantiomers is a critical step.[6] A common and industrially viable method is through the formation of diastereomeric salts using a chiral resolving agent.[6][7] For primary amines, chiral acids like tartaric acid are frequently employed.[7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
-
Isolation of the (R)-enantiomer: After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-amine.
-
Hydrochloride Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to yield the final (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituent. The hydrogens on the carbon adjacent to the nitrogen will be deshielded.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. Carbons adjacent to the amine nitrogen will be slightly deshielded.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight for the free base.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess (ee).
Caption: Workflow for Chiral HPLC Analysis.
Applications in Drug Discovery and Development
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural similarity to the core of the anti-Parkinson's drug rasagiline makes it a valuable building block for the development of novel monoamine oxidase B (MAO-B) inhibitors.[3][5][9]
The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[3][9] The fluorine substituent in this indanamine derivative can potentially enhance the potency, selectivity, and pharmacokinetic profile of new MAO-B inhibitors.[2] Research in this area focuses on creating fluorinated analogues of rasagiline to improve upon its therapeutic efficacy.[2]
Safety and Handling
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its fluorinated indane core offers the potential to create novel therapeutic agents with improved pharmacological properties, particularly in the field of neurodegenerative diseases. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in research and development.
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